5-Bromo-2-(2-hydroxyethoxy)-benzonitrile
Description
5-Bromo-2-(2-hydroxyethoxy)-benzonitrile is a brominated benzonitrile derivative featuring a hydroxyethoxy substituent at the 2-position of the benzene ring. These compounds are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and ability to participate in cross-coupling reactions .
Properties
IUPAC Name |
5-bromo-2-(2-hydroxyethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-8-1-2-9(13-4-3-12)7(5-8)6-11/h1-2,5,12H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGRDGWXCCAEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-hydroxyethoxy)-benzonitrile typically involves the bromination of 2-(2-hydroxyethoxy)-benzonitrile. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of automated systems and advanced purification techniques like recrystallization or chromatography can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-(2-hydroxyethoxy)-benzonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, resulting in the formation of primary amines.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, alkoxides, solvents like ethanol or dimethyl sulfoxide, catalysts like palladium or copper.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-2-(2-hydroxyethoxy)-benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. It may also find applications in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-hydroxyethoxy)-benzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyethoxy group can enhance the compound’s solubility and bioavailability, while the bromine atom may contribute to its binding affinity and selectivity towards specific targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key brominated benzonitrile derivatives and their substituents:
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in 5-bromo-2-hydroxybenzonitrile forms strong O–H⋯N hydrogen bonds (O⋯N distance: 2.805–2.810 Å), enabling crystalline packing .
- Thermal Stability :
- 5-Bromo-2-(methoxymethoxy)benzonitrile has a lower melting point (67–69°C) compared to hydroxyl analogues (mp >200°C for some derivatives), reflecting weaker intermolecular forces .
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